molecular formula C13H13ClN2OS B2361361 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide CAS No. 1371573-75-9

2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide

Cat. No. B2361361
CAS RN: 1371573-75-9
M. Wt: 280.77
InChI Key: XRQKDTWCAUKUKW-UHFFFAOYSA-N
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Description

2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a white crystalline powder with a chemical formula of C14H15ClN2OS and a molecular weight of 300.8 g/mol.

Scientific Research Applications

2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide may have biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, and improving cognitive function. However, further studies are needed to fully understand the effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide in lab experiments is its potential to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. However, one limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to fully understand its effects.

Future Directions

There are several future directions for the study of 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide involves a multistep process. The first step involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form 2-chloro-5-(methylsulfanyl)benzoyl chloride. The second step involves the reaction of 2-chloro-5-(methylsulfanyl)benzoyl chloride with N-cyclopropylcyanamide to form 2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-(methylsulfanyl)benzamide.

properties

IUPAC Name

2-chloro-N-(cyanomethyl)-N-cyclopropyl-5-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-18-10-4-5-12(14)11(8-10)13(17)16(7-6-15)9-2-3-9/h4-5,8-9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQKDTWCAUKUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N(CC#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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